molecular formula C17H23NO3S B1325605 Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate CAS No. 898783-36-3

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate

Cat. No.: B1325605
CAS No.: 898783-36-3
M. Wt: 321.4 g/mol
InChI Key: FVMJETGZZPHNEA-UHFFFAOYSA-N
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Description

It has been widely used in the treatment of prostate cancer. The compound has a molecular formula of C17H23NO3S and a molecular weight of 321.4 g/mol.

Preparation Methods

The synthesis of Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate involves several steps. One common synthetic route includes the reaction of 4-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound is studied for its interactions with biological molecules.

    Medicine: It is primarily used in the treatment of prostate cancer due to its antiandrogen properties.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate involves its binding to androgen receptors, thereby inhibiting the action of androgens like testosterone. This inhibition prevents the growth and proliferation of androgen-dependent prostate cancer cells. The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling.

Comparison with Similar Compounds

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate is unique due to its specific structure and antiandrogen properties. Similar compounds include:

    Bicalutamide: Another nonsteroidal antiandrogen used in prostate cancer treatment.

    Flutamide: A nonsteroidal antiandrogen with a similar mechanism of action.

    Nilutamide: Another antiandrogen with structural similarities. These compounds share the ability to inhibit androgen receptors but differ in their chemical structures and specific pharmacological properties.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(thiomorpholin-4-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-21-17(20)8-7-16(19)15-5-3-14(4-6-15)13-18-9-11-22-12-10-18/h3-6H,2,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMJETGZZPHNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642948
Record name Ethyl 4-oxo-4-{4-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-36-3
Record name Ethyl 4-oxo-4-{4-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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